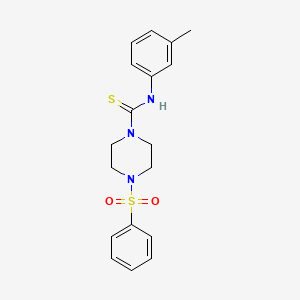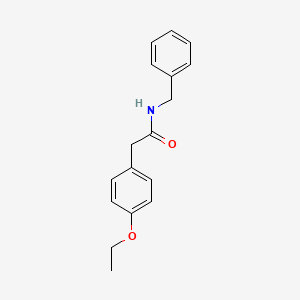
N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as MPSP, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用機序
The mechanism of action of N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is not fully understood. However, studies have suggested that its biological activities may be attributed to its ability to modulate various molecular targets, such as ion channels, enzymes, and receptors.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It can modulate the activity of ion channels, such as voltage-gated potassium channels, and enzymes, such as cyclooxygenase-2. It can also interact with receptors, such as the opioid receptor and the serotonin receptor.
実験室実験の利点と制限
One of the advantages of using N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide in lab experiments is its ability to exhibit multiple biological activities. This allows researchers to study its effects on different molecular targets and biological pathways. However, one of the limitations is its potential toxicity and side effects, which may affect the interpretation of the results.
将来の方向性
There are several future directions for research on N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide. One of the areas of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an analgesic agent for chronic pain. Furthermore, this compound may have potential as an antitumor agent for various types of cancer.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, analgesic, and antitumor effects make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide involves the reaction between 3-methylbenzoyl chloride and piperazine, followed by the addition of phenylsulfonyl chloride and sodium hydrosulfide. The resulting product is then purified by recrystallization.
科学的研究の応用
N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. One of the areas of research is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells in inflamed tissues.
Another area of research is its analgesic activity. This compound has been found to alleviate pain by inhibiting the release of substance P, a neuropeptide that plays a key role in pain transmission.
Furthermore, this compound has been investigated for its antitumor activity. Studies have shown that this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt signaling pathway.
特性
IUPAC Name |
4-(benzenesulfonyl)-N-(3-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-15-6-5-7-16(14-15)19-18(24)20-10-12-21(13-11-20)25(22,23)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDQCQOKDBQRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)


![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5692712.png)
![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)

![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5692720.png)



![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5692742.png)
![[(2,6-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5692753.png)
![methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5692771.png)
